![molecular formula C9H19N5O2Si B2934524 5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1803601-42-4](/img/structure/B2934524.png)
5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound with promising applications in various scientific research fields. Its complex structure consists of an amino group, a trimethylsilyl ether linkage, and a triazole ring, making it a compound of interest in both chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common approach starts with the reaction of an appropriate alkyne and azide under copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring. The subsequent steps involve selective functionalization to introduce the amino group and the trimethylsilyl ether linkage. Precise reaction conditions, such as temperature, solvent, and catalysts, are critical to ensuring high yields and purity.
Industrial Production Methods
While there are no widely reported industrial production methods specific to this compound, scalable methods could involve similar multi-step synthesis using continuous flow reactors to optimize yield and minimize waste. Industrial synthesis would focus on cost-effective reagents, robust catalysts, and efficient separation techniques to isolate the product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or nitroso compounds.
Reduction: : Reduction reactions can be carried out on the triazole ring or amino group to yield various reduced forms.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions at the triazole ring or the trimethylsilyl ether.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, peracids, or manganese dioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: : Halogenating agents like N-bromosuccinimide, or nucleophiles such as amines and thiols.
Major Products Formed
The oxidation reactions typically yield oxides or nitroso derivatives, while reduction reactions produce amines or dihydrotriazoles. Substitution reactions yield halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, the compound is used as a building block for synthesizing more complex molecules. Its triazole ring makes it a versatile scaffold in drug design and material science.
Biology
Biologically, the compound can interact with various biomolecules, making it useful in studying enzyme functions, protein interactions, and cellular pathways.
Medicine
In medicine, its potential roles include serving as a pharmacophore in drug design for targeting specific enzymes or receptors. Research is ongoing to explore its therapeutic benefits.
Industry
Industrially, the compound can be employed in the development of new materials, including polymers and resins, due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions at the molecular level. Its triazole ring can engage in hydrogen bonding and van der Waals interactions with target molecules, while the amino and trimethylsilyl groups can modulate its reactivity and binding affinity. The pathways involved are specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxamide
5-Amino-1-{[2-(tert-butyldimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide
5-Amino-1-{[2-(trimethylgermyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to similar compounds, 5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide offers a unique combination of stability and reactivity. The trimethylsilyl group provides steric bulk, enhancing stability, while the triazole ring maintains high reactivity, allowing for diverse chemical modifications and interactions.
Hope that gives you a solid understanding of this fascinating compound
Properties
IUPAC Name |
5-amino-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N5O2Si/c1-17(2,3)5-4-16-6-14-8(10)7(9(11)15)12-13-14/h4-6,10H2,1-3H3,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOONXORXFRUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=C(N=N1)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N5O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
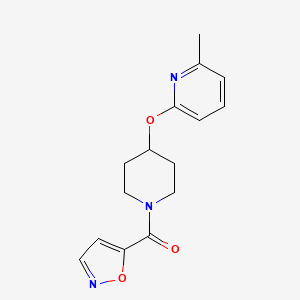
![(1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol](/img/structure/B2934443.png)
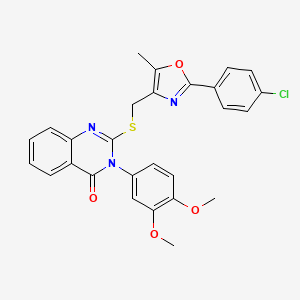
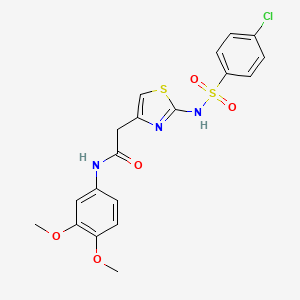

![4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2934449.png)

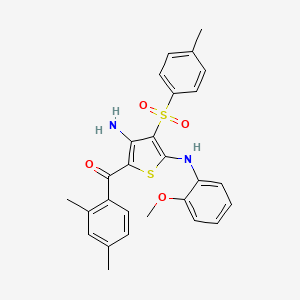
![3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride](/img/structure/B2934454.png)
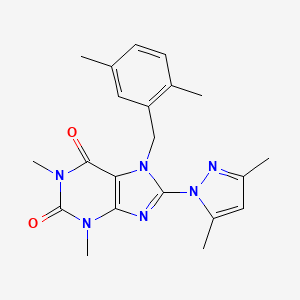
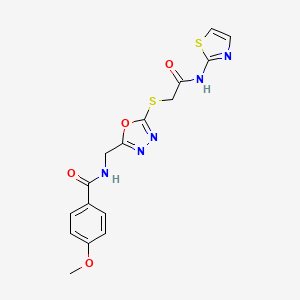
![8-(2-ethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2934461.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2934463.png)
![tert-butyl 3-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}azetidine-1-carboxylate](/img/structure/B2934464.png)
